Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 1-ethyl-3-(oxolan-2-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-3-14-8-9(12(15)16-4-2)11(13-14)10-6-5-7-17-10/h8,10H,3-7H2,1-2H3 |
InChI Key |
SJDSBWRCZQSZJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2CCCO2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Core and Ester Functionality
A common approach to synthesize ethyl pyrazole-4-carboxylate derivatives starts from 4-pyrazolecarboxylic acid , which is converted to the ethyl ester via esterification using ethanol and thionyl chloride as a catalyst. This method yields ethyl pyrazole-4-carboxylate with high efficiency (~80% yield) under mild conditions (0–20 °C, 3 hours).
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Pyrazolecarboxylic acid + EtOH + SOCl2 | 0–20 °C, 3 h | 80 | Esterification with thionyl chloride catalyst |
| 2 | Purification by silica gel chromatography | - | - | Off-white solid obtained |
This ester serves as a key intermediate for further functionalization.
Alkylation at N-1 Position
The ethyl substitution at the N-1 position of the pyrazole ring is typically achieved by alkylation reactions using ethyl halides (e.g., ethyl bromide) under basic conditions. This step requires careful control to avoid over-alkylation or substitution at other nucleophilic sites.
Representative Synthetic Route for Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate
Based on the literature and patent disclosures, a plausible synthetic sequence is:
Hydrazine Reaction with β-Ketoester
React hydrazine monohydrate with an ethyl 2-formyl-3-oxopropionate derivative bearing an oxolan-2-yl substituent to form a pyrazole intermediate.Esterification and Alkylation
The pyrazole intermediate is esterified with ethanol under acidic conditions or via thionyl chloride catalysis to form the ethyl ester at the 4-position. Subsequently, alkylation with ethyl halide introduces the ethyl group at the N-1 position.Purification
The product is purified by crystallization from ethanol or column chromatography, yielding the target compound.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 4-Pyrazolecarboxylic acid, hydrazine hydrate, ethyl 2-formyl-3-oxopropionate (oxolan-2-yl substituted) |
| Catalysts | Thionyl chloride (esterification), InCl3 (multi-component) |
| Solvents | Ethanol, 50% ethanol/water, tetrahydrofuran (for intermediate steps) |
| Temperature | 0–20 °C for esterification; 40 °C for catalytic MCR; reflux for alkylation |
| Reaction Time | 3 h (esterification); 20 min (MCR); 2–4 h (alkylation) |
| Yields | 70–95% depending on step and method |
| Purification Methods | Silica gel chromatography, crystallization |
Scientific Research Applications
Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-4-carboxylate derivatives are widely studied for their structural diversity and applications in medicinal chemistry, agrochemicals, and materials science. Below is a systematic comparison of Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Analysis
Electronic Effects :
- The oxolane substituent in the target compound donates electron density via its oxygen atom, contrasting with electron-withdrawing groups (e.g., nitro in GOLHEV, trifluoromethyl in ). This difference influences reactivity in electrophilic substitutions and hydrogen-bonding capacity .
- Trifluoromethyl derivatives (e.g., ) exhibit enhanced metabolic stability and lipophilicity, making them suitable for agrochemicals, whereas the oxolane group may improve aqueous solubility .
Synthetic Routes :
- The target compound’s synthesis is undisclosed, but analogous pyrazole-4-carboxylates are synthesized via:
- Alkylation (e.g., cesium carbonate-mediated N-alkylation in quinoxaline derivatives ).
- Suzuki coupling (for aryl substituents, as in phenyl derivatives ).
- Condensation with malononitrile or cyanoacetate (e.g., PfDHOD inhibitor ).
Biological Relevance: While direct biological data for the target compound is lacking, structurally related compounds show antifungal (trifluoromethyl derivatives ), antimalarial (naphthyl-hydroxy derivatives ), and antitumor (amino-substituted derivatives ) activities. The oxolane moiety’s ether oxygen could modulate target binding via H-bonding or dipole interactions .
Crystallographic and Physicochemical Properties: Derivatives like GOLHEV and RUVHUO have been characterized via X-ray diffraction, revealing hydrogen-bonding motifs (e.g., N–H···O interactions in amino esters ). The oxolane substituent in the target compound may favor specific crystal packing due to its conformational flexibility . Melting points and solubility data for the target compound are unavailable, but analogues with polar groups (e.g., hydroxy, amino) typically exhibit higher melting points .
Biological Activity
Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 250.29 g/mol. The structure includes a pyrazole ring substituted with an ethyl group and an oxolane moiety, contributing to its unique biological profile.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential in pharmacology. Key areas of activity include:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of liver and lung carcinoma cells .
- Antimicrobial Properties : Pyrazole derivatives are noted for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of specific bacterial strains, suggesting potential use as antimicrobial agents .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives may act as inhibitors of key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence indicates that these compounds can induce programmed cell death in cancer cells, a critical pathway for anticancer activity.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | Liver Carcinoma | 5.35 | |
| Anticancer | Lung Carcinoma | 8.74 | |
| Antimicrobial | E. coli | TBD | |
| Antimicrobial | S. aureus | TBD |
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of pyrazole derivatives, this compound was tested against liver and lung carcinoma cell lines using the MTT assay. The compound demonstrated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like Cisplatin .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of various pyrazole derivatives against common bacterial pathogens. This compound exhibited notable inhibition against E. coli and S. aureus, indicating its potential as an antimicrobial agent .
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in drug synthesis or further functionalization.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis (HCl, H₂SO₄) | 6M HCl, reflux, 6–8 hrs | 1-Ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid | 85–92% | |
| Basic hydrolysis (NaOH, KOH) | 2M NaOH, 70°C, 4 hrs | Sodium salt of carboxylic acid | 78–88% |
The carboxylic acid can undergo further reactions:
-
Esterification with alcohols (e.g., methanol) to produce methyl esters.
-
Amidation with amines (e.g., ammonia) to form primary amides.
Nucleophilic Substitution at the Pyrazole Ring
The ethyl group at position 1 of the pyrazole ring can participate in substitution reactions under specific conditions.
The oxolane moiety can undergo ring-opening in acidic media to form diols, though this reaction is less common due to the stability of the tetrahydrofuran ring.
Condensation and Cyclization Reactions
The pyrazole core and ester group facilitate condensation with carbonyl compounds, forming fused heterocycles.
Example Reaction with Acetophenone:
Reactants :
-
Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate
-
Acetophenone
Conditions :
-
KOH/MeOH, reflux, 12 hrs
-
Followed by oxidation with H₂O₂
Product :
2-(1-Ethyl-3-(oxolan-2-yl)-1H-pyrazol-4-yl)-4H-chromen-4-one (a chromone derivative) .
Applications :
Oxidation:
The ester group is stable under mild oxidative conditions, but strong oxidants (e.g., KMnO₄) can convert side chains:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 8 hrs | Oxidized oxolane (ketone forms) | 60–70% |
Reduction:
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
-
Product : 4-(Hydroxymethyl)-1-ethyl-3-(oxolan-2-yl)-1H-pyrazole.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar pyrazole derivatives:
Q & A
Q. How can stability studies under varying pH and temperature inform storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
